molecular formula C17H20O4 B11053416 Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Prop-2-en-1-yl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylate

Cat. No.: B11053416
M. Wt: 288.34 g/mol
InChI Key: QWNMDOMUHSIIFH-UHFFFAOYSA-N
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Description

ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is a complex organic compound with a unique structure that includes an allyl group, a hydroxy group, a methyl group, a keto group, a phenyl group, and a cyclohexane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Addition of the allyl group: This can be done through an allylation reaction using allyl bromide and a suitable base.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base.

    Formation of the keto group: This can be achieved through an oxidation reaction using a suitable oxidizing agent.

Industrial Production Methods

Industrial production of ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE can undergo oxidation reactions to form various oxidized products.

    Reduction: This compound can be reduced to form alcohols or other reduced products.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

    Addition: The compound can participate in addition reactions, particularly at the allyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

    Addition: Formation of addition products at the allyl group.

Scientific Research Applications

ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with receptors: Modulating the activity of receptors on cell surfaces.

    Induction of oxidative stress: Generating reactive oxygen species that can affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE: Lacks the allyl group.

    ALLYL 4-HYDROXY-4-METHYL-2-OXO-1-CYCLOHEXANECARBOXYLATE: Lacks the phenyl group.

    ALLYL 4-HYDROXY-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE: Lacks the methyl group.

Uniqueness

ALLYL 4-HYDROXY-4-METHYL-2-OXO-6-PHENYL-1-CYCLOHEXANECARBOXYLATE is unique due to the presence of all these functional groups in a single molecule, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H20O4

Molecular Weight

288.34 g/mol

IUPAC Name

prop-2-enyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexane-1-carboxylate

InChI

InChI=1S/C17H20O4/c1-3-9-21-16(19)15-13(12-7-5-4-6-8-12)10-17(2,20)11-14(15)18/h3-8,13,15,20H,1,9-11H2,2H3

InChI Key

QWNMDOMUHSIIFH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(C(=O)C1)C(=O)OCC=C)C2=CC=CC=C2)O

Origin of Product

United States

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